Lithium pyruvate
Overview
Description
Lithium pyruvate is a compound of lithium and pyruvic acid. It is a white powder that is soluble in water, and is considered to be a relatively safe form of lithium. It has been used in laboratory experiments and has been studied for its potential therapeutic applications.
Scientific Research Applications
Cytoprotective Properties
Lithium pyruvate exhibits excellent cytoprotective properties, both under normal and oxidatively stressed conditions. This is independent of the health status of the cell donor, showing promising results in cells from healthy individuals and patients with alcoholism. These findings suggest lithium pyruvate could be considered as a potential normothymic agent with mood-stabilizing and cytoprotective effects (Plotnikov, Losenkov, Epimakhova, & Bohan, 2019).
Neuroprotective Effects
Chronic exposure to low concentrations of lithium has shown neuroprotective effects in human neuronal cells. It enhances glucose consumption and glycolytic activity, leading to a significant release of pyruvate. These cells demonstrate higher growth rates and better resistance to oxidative stress, indicating lithium's potential in preventing age-related neurodegenerative diseases (Nciri, Desmoulin, Allagui, Murat, Feki, Vincent, & Croute, 2013).
Investigation in Enzyme Activity
Lithium-7 NMR has been used to probe the structure and function of the monovalent cation site on pyruvate kinase. Lithium provides weak activation of pyruvate kinase and has been utilized for understanding enzyme activation mechanisms (Hutton, Stephens, & Grisham, 1977).
Pyruvate Kinase Inhibition
Studies have explored lithium's inhibition of rabbit muscle pyruruvate kinase, which is crucial in understanding its action in manic-depressive psychoses. Lithium's interaction with the enzyme suggests that it competes with respect to ADP binding, providing insights into its mode of action in mood disorders (O'Brien, Allin, Birch, & Hullin, 1977).
Antioxidant Effects on Bipolar Patients
Lithium pyruvate demonstrates significant antioxidant effects in vitro, especially in reducing oxidative DNA damage in the blood of bipolar disorder patients. This positions it as a potential mood stabilizer with added antioxidant and cytoprotective capabilities (Valentina, Ekaterina, Nikolay, & Plotnikov Evgenii, 2020).
properties
IUPAC Name |
lithium;2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Li/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJHGWPRBMPXCX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3LiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883908 | |
Record name | Propanoic acid, 2-oxo-, lithium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium pyruvate | |
CAS RN |
2922-61-4 | |
Record name | Propanoic acid, 2-oxo-, lithium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-oxo-, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2-oxo-, lithium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium pyruvate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.